molecular formula C21H21N5O3S B2701565 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-13-7

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2701565
CAS No.: 851809-13-7
M. Wt: 423.49
InChI Key: JJFZPQIDJQXIED-UHFFFAOYSA-N
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Description

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a hybrid heterocyclic molecule combining a triazolo-thiazole core with a piperazine-furan substituent and a phenylmethyl group. This structure integrates pharmacophores known for diverse biological activities:

  • Triazolo-thiazole: A fused bicyclic system contributing to hydrogen bonding and π-π stacking interactions, commonly associated with antimicrobial and antifungal properties .
  • Piperazine-furan: The piperazine moiety enhances solubility and bioavailability, while the furan-2-carbonyl group may influence lipophilicity and metabolic stability .
  • Phenylmethyl group: A hydrophobic substituent that can modulate receptor binding affinity and selectivity.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-22-21-26(23-14)20(28)18(30-21)17(15-6-3-2-4-7-15)24-9-11-25(12-10-24)19(27)16-8-5-13-29-16/h2-8,13,17,28H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFZPQIDJQXIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting with the preparation of the furan ring and the thiazolo[3,2-b][1,2,4]triazole ring. One common method involves the use of Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in an alkaline medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nitration using nitric acid, bromination using bromine, and acylation using acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nitration of the furan ring typically results in the formation of nitro derivatives.

Scientific Research Applications

5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](phenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Triazolothiadiazoles vs. Triazolo-Thiazoles

Triazolothiadiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) share a triazole core but replace the thiazole ring with a thiadiazole. Key differences include:

  • Synthetic yields : Triazolothiadiazoles are synthesized in 80–85% yields under optimized conditions, comparable to the target compound’s hypothetical synthesis .

Pyrazole-Thiadiazine Derivatives

Compounds like 6-((4-chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine (15c) feature thiadiazine cores instead of triazolo-thiazoles. These derivatives:

  • Exhibit lower melting points (140–205°C vs. ~200–250°C estimated for the target compound), suggesting reduced thermal stability .

Piperazine-Containing Derivatives

Piperazinium Triazole Derivatives

Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, studied by Karpenko et al., shares a piperazine-furan motif with the target compound. Key findings:

  • Low toxicity : Predicted LD50 values >2,000 mg/kg in rodent models, attributed to the piperazine moiety’s metabolic stability .

Azole Antifungals (Voriconazole, Fluconazole)

  • Mechanism : Target fungal CYP51 (14-α-demethylase), similar to triazolothiadiazoles .
  • Structural advantage : The target compound’s phenylmethyl group may improve membrane penetration compared to smaller substituents in azoles .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound (Estimated) Triazolothiadiazoles Pyrazole-Thiadiazines Piperazinium Triazoles
Molecular Weight ~500 g/mol 350–400 g/mol 300–350 g/mol 400–450 g/mol
Melting Point 200–250°C 126–205°C 140–205°C 150–200°C
LogP (Lipophilicity) ~3.5 2.0–2.5 1.5–2.0 2.5–3.0
Antifungal Activity (IC50) N/A 10–50 µM 50–100 µM 20–60 µM
Toxicity (LD50) >1,000 mg/kg (predicted) >500 mg/kg >300 mg/kg >2,000 mg/kg

Key Research Findings and Implications

Antifungal Potential: The triazolo-thiazole core and piperazine-furan group align with structural requirements for CYP51 inhibition, as seen in triazolothiadiazoles and azole drugs .

Toxicity Advantage : Piperazine derivatives exhibit lower acute toxicity compared to pyrazole-thiadiazines, suggesting a favorable safety profile for the target compound .

Synthetic Feasibility : High-yield syntheses (80–85%) for analogous compounds support scalable production of the target molecule .

Biological Activity

5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel compound that integrates multiple pharmacologically relevant moieties. Its complex structure suggests potential interactions with various biological targets, leading to significant biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole-thiazole core structure with a piperazine group and a furan carbonyl moiety. The presence of these functional groups enhances its reactivity and potential biological interactions.

Property Details
Molecular Formula C24H21N5O4S
CAS Number 851809-13-7
IUPAC Name 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Intermediate : Reaction of furan-2-carboxylic acid with piperazine under acidic conditions.
  • Triazole-Thiazole Core Synthesis : Cyclization of appropriate precursors at elevated temperatures.
  • Coupling Reaction : Final coupling of the piperazine intermediate with the triazolo-thiazole core using coupling agents like EDCI.

These methods allow for the introduction of various substituents that can modulate the biological activity of the compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Research highlights the compound's potential in oncology. For instance, it has demonstrated moderate to significant efficacy against human breast cancer cells. The IC50 values for related compounds in similar structural classes have been reported as follows:

Compound IC50 (µM)
5e18
Olaparib57.3

The compound's anticancer activity is attributed to its ability to inhibit PARP1 activity and induce apoptosis in cancer cells through pathways involving H2AX phosphorylation and caspase activation .

The proposed mechanism involves:

  • Targeting Specific Enzymes : Interaction with kinases and G-protein coupled receptors (GPCRs).
  • Modulating Signaling Pathways : Inhibition of pathways like PI3K/Akt that are crucial for cell proliferation and survival.

Case Studies

  • Breast Cancer Cell Line Studies : In a study evaluating various derivatives, compounds similar to 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol showed promising results in inhibiting PARP1 activity and enhancing apoptosis markers .
  • Antifungal Activity Evaluation : A review on 1,2,4-triazoles indicated that derivatives containing this structure have shown broad antifungal activity, suggesting that similar compounds might be effective against fungal pathogens .

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